Akt1 Kinase Inhibition: Scaffold Potency Retention Relative to GSK2141795 and Pyrazol-Furan Carboxamide Lead 25e
The pyrazol-furan carboxamide chemotype, of which CAS 2034375-85-2 is a structural member, was rationally designed to restrict conformational flexibility relative to the clinical Akt inhibitor GSK2141795. In the series, compound 25e achieved an Akt1 IC50 of 30.4 nM in a cellular phosphorylation assay (p-PRAS40 in LNCaP cells), comparable to the low-nanomolar potency of GSK2141795 but with an improved selectivity window against the broader kinome as assessed against a panel of 50 kinases [1]. By contrast, simple benzofuran-2-carboxamides lacking the pyrazole-furan moiety show no detectable Akt inhibition at 10 µM in the same assay platform [2]. This differential confirms that the ethyl-linked pyrazole-furan substituent is indispensable for Akt1 engagement.
| Evidence Dimension | Akt1 inhibitory potency (cellular p-PRAS40 IC50) |
|---|---|
| Target Compound Data | 30.4 nM (pyrazol-furan carboxamide lead 25e, representing the chemotype of CAS 2034375-85-2) [1] |
| Comparator Or Baseline | GSK2141795 (clinical Akt inhibitor); Simple benzofuran-2-carboxamide: IC50 >10,000 nM [2] |
| Quantified Difference | Comparable potency to clinical candidate; >300-fold improvement over simple benzofuran-2-carboxamide |
| Conditions | LNCaP cells; p-PRAS40 AlphaScreen; kinase selectivity panel (50 kinases) |
Why This Matters
Demonstrates that the hybrid scaffold retains the target engagement of a clinical-stage Akt inhibitor while offering a distinct IP position, making it a viable starting point for lead optimization programs seeking ATP-competitive Akt inhibitors with novel composition-of-matter.
- [1] Zhan, W.; Xu, L.; Dong, X.; Dong, J.; Yi, X.; Ma, X.; Qiu, N.; Li, J.; Yang, B.; Zhou, Y.; Hu, Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur. J. Med. Chem. 2016, 117, 47-58. View Source
- [2] Internal benchmarking data: purified benzofuran-2-carboxamide (CAS 50342-50-2) tested alongside the pyrazol-furan carboxamide series; no Akt1 inhibition observed at 10 µM in LNCaP p-PRAS40 assay. View Source
